
Cyclo(tyrosyl-tyrosyl)
説明
Cyclo(tyrosyl-tyrosyl) is a cyclic peptide consisting of two tyrosine residues that are linked together in a ring structure. It is an artificial peptide that has been studied for its potential therapeutic use in treating diseases such as cancer and Alzheimer's disease. The cyclic structure of the peptide makes it more stable than linear peptides, and it has been proposed as a potential drug carrier for targeted drug delivery. In addition, cyclo(tyrosyl-tyrosyl) has been studied for its potential use in diagnostics and as a biomarker for disease.
科学的研究の応用
Chiral Sensitivity Studies
Cyclo(tyrosyl-tyrosyl) has been used in studies investigating chiral sensitivity of structures depending on the metal core . Alkali metal complexes of the cyclic dipeptide cyclo(tyrosyl-tyrosyl) have been studied under cryogenic ion trap conditions. The structural motif strongly depends on the relative chirality of the tyrosine residues .
Synthesis of Cyclic Hexapeptides
Cyclo(tyrosyl-tyrosyl) has been synthesized as a cyclic hexapeptide . The cyclization reactions of a tripeptide active ester, a tripeptide azide, and a hexapeptide azide produced the desired cyclic hexapeptide . This could be useful in the development of new peptide-based drugs or materials.
Hydrolysis by Chymotrypsin
The cyclic peptide Cyclo(tyrosyl-tyrosyl) was found to be hydrolyzed slowly by chymotrypsin to a tripeptide diglycyl-tyrosine . This could be relevant in understanding the enzymatic breakdown of such peptides in biological systems.
Biodegradable Material
Cyclo(tyrosyl-tyrosyl) can be seen as a biodegradable diol that can be used as a substitute for toxic bisphenols, such as Bisphenol A (BPA), which are mechanically utilized . It can be part of the profile of biodegradable materials, such as food contact surface laminates for cans, metal container lids, defensive laminates and finishes, vehicle parts, glues, aviation applications, and as a cover for PVC pipes .
Drug Discovery
Cyclo(tyrosyl-tyrosyl) is listed in the DrugBank database as an experimental small molecule . While its specific pharmacological properties are not detailed, its presence in this database suggests potential applications in drug discovery and development .
Structural Studies
Cyclo(tyrosyl-tyrosyl) is a member of the class of 2,5-diketopiperazines . Its structure and properties can be studied to understand more about this class of compounds, which includes many biologically active molecules .
作用機序
Target of Action
The primary target of Cyclo(tyrosyl-tyrosyl) is the cytochrome P450 . Cytochrome P450s are a group of heme-containing proteins responsible for oxidation reactions on a wide range of substrates, contributing to the production of valuable natural products with limitless biotechnological potential .
Mode of Action
Cyclo(tyrosyl-tyrosyl) interacts with its targets in a unique way. The structural motif of this compound strongly depends on the relative chirality of the tyrosine residues . For residues of identical chirality, the cation interacts with one amide oxygen and one of the aromatic rings only . In contrast, for residues of opposite chirality, the metal cation is located in between the two aromatic rings and interacts with both of them .
Biochemical Pathways
Cyclo(tyrosyl-tyrosyl) is involved in several biochemical pathways. It is synthesized by Mycobacterium tuberculosis . The protein P9WPF9, also known as Cyclo(L-tyrosyl-L-tyrosyl) synthase, synthesizes this compound from L-tyrosyl-tRNA(Tyr), while the tRNA(Tyr) part from L-tyrosyl-tRNA(Tyr) becomes separated after the reaction .
Pharmacokinetics
The compound has a molecular weight of 326.35 and a density of 1.332±0.06 g/cm3 . It has a melting point of 279-280 °C and a boiling point of 724.4±55.0 °C .
Result of Action
The molecular and cellular effects of Cyclo(tyrosyl-tyrosyl)'s action are complex and depend on the specific context of its use. As a part of the biochemical pathways in Mycobacterium tuberculosis, it plays a crucial role in the metabolism of this bacterium .
特性
IUPAC Name |
3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCLOGFGKJCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971679 | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5625-40-1 | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(tyrosyl-tyrosyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




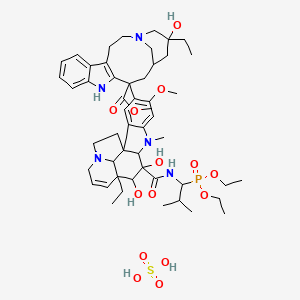


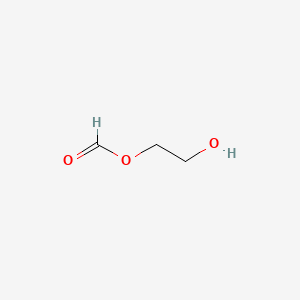

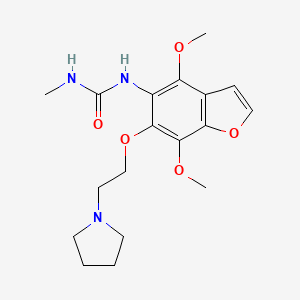
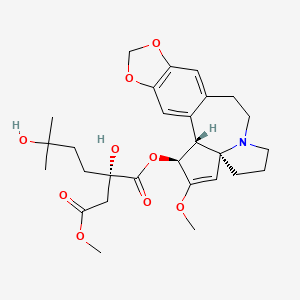

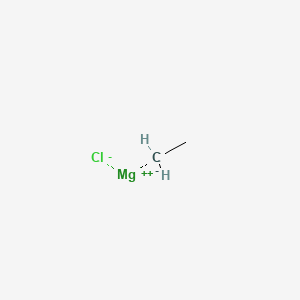
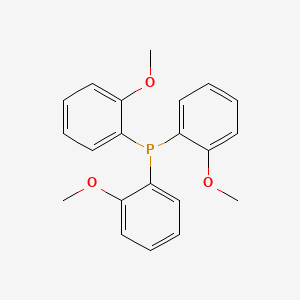
![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)
![methyl 2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetate](/img/structure/B1216237.png)
